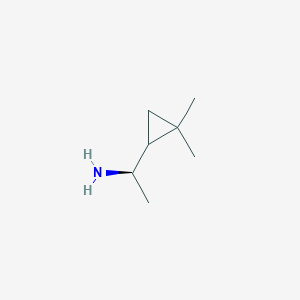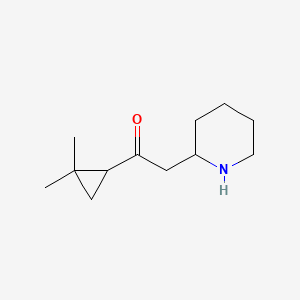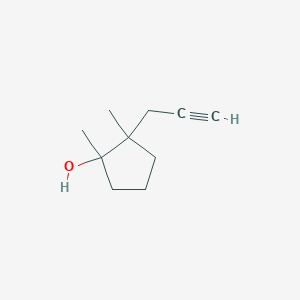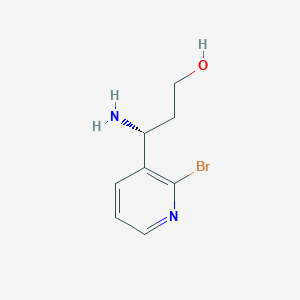![molecular formula C10H11N3S B13302397 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13302397.png)
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine is a compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and thiazole rings in its structure imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine typically involves the formation of the thiazole ring followed by its fusion with the pyridine ring. One common synthetic route includes the reaction of 4-bromoacetophenone with thiourea to form the thiazole ring, which is then coupled with 4-pyridinecarboxaldehyde under specific conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate biochemical pathways and enzyme activities, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine can be compared with other similar compounds, such as:
4-(Pyridin-4-yl)thiazol-2-amine: This compound also features a thiazole ring fused with a pyridine ring but lacks the ethanamine group, which may affect its chemical and biological properties.
1-(4-Pyridinyl)ethanamine: This compound contains a pyridine ring with an ethanamine group but lacks the thiazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in the combination of both thiazole and pyridine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11N3S |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11N3S/c1-7(11)10-13-9(6-14-10)8-2-4-12-5-3-8/h2-7H,11H2,1H3 |
Clave InChI |
NFSPCCHHEBOTGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CS1)C2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13302351.png)


![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)

![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)

amine](/img/structure/B13302402.png)

